molecular formula C32H36N4O4 B2966183 2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 474648-11-8

2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

Cat. No. B2966183
CAS RN: 474648-11-8
M. Wt: 540.664
InChI Key: XETPYVWPBJOSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a useful research compound. Its molecular formula is C32H36N4O4 and its molecular weight is 540.664. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multiple Stimuli-responsive and Reversible Fluorescence Switches

A derivative of tetraphenylethene, showcasing aggregation-induced emission (AIE), exhibits significant potential in creating reversible fluorescence switches. This material demonstrates strong proton capture capabilities, enabling its use in chemical sensing and environmental monitoring. The reversible process of protonation and deprotonation under various conditions, along with its thermochromic properties, underline its utility in developing advanced sensing materials (Wang et al., 2015).

Advanced Materials for Electronic Devices

In the realm of electronics, pyromellitic diimide-based copolymers, incorporating the core structure of the compound , have been synthesized for use in organic field-effect transistors. These copolymers exhibit good solubility in common organic solvents and show excellent thermal stability, making them suitable for solution-processed electronics (Shao et al., 2014).

Memory Devices with Enhanced Performance

A novel approach in memory device technology has been explored by synthesizing ferrocene-terminated hyperbranched polyimide using a similar compound. This material shows superior solubility, excellent thermal stability, and facilitates bistable electrical conductivity switching. Such characteristics are pivotal for the development of nonvolatile memory devices with high ON/OFF current ratios, underscoring the role of this compound in advancing memory storage technology (Tan et al., 2017).

Supramolecular Chemistry and Complex Formation

The compound has also found applications in the study of supramolecular chemistry, where its derivatives have been used to create Cu(II) complexes. These complexes demonstrate diverse structural configurations, such as cage-like, loop-and-chain, and network structures, offering insights into the mechanisms of ring-opening isomerization and the potential for photoluminescence applications (Yu et al., 2017).

Mechanism of Action

properties

IUPAC Name

4,10-bis[4-(diethylamino)phenyl]-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O4/c1-5-33(6-2)19-9-13-21(14-10-19)35-29(37)25-23-17-18-24(26(25)30(35)38)28-27(23)31(39)36(32(28)40)22-15-11-20(12-16-22)34(7-3)8-4/h9-18,23-28H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPYVWPBJOSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.